Bienvenue dans la boutique en ligne BenchChem!

2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Dopamine receptor Scaffold hopping Medicinal chemistry

2,3,4,5-Tetrahydro-1H-benzo[d]azepine (CAS 4424-20-8) is a fused bicyclic heterocycle comprising a benzene ring and a saturated seven-membered azepine ring containing one nitrogen atom. This compound is an unsubstituted parent scaffold of the tetrahydrobenzazepine class, which is recognized as a privileged structure in medicinal chemistry due to its presence in numerous natural products and its ability to constrain the phenethylamine pharmacophore in a unique, moderately rigid conformation.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 4424-20-8
Cat. No. B056782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[d]azepine
CAS4424-20-8
Synonyms1,2,4,5-Tetrahydro-3H-3-benzazepine;  2,3,4,5-Tetrahydro-1H-3-benzazepine;  2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CNCCC2=CC=CC=C21
InChIInChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2
InChIKeyMWVMYAWMFTVYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[d]azepine (CAS 4424-20-8): A Privileged Seven-Membered Benzazepine Scaffold for Neurological Drug Discovery and Advanced Organic Synthesis


2,3,4,5-Tetrahydro-1H-benzo[d]azepine (CAS 4424-20-8) is a fused bicyclic heterocycle comprising a benzene ring and a saturated seven-membered azepine ring containing one nitrogen atom . This compound is an unsubstituted parent scaffold of the tetrahydrobenzazepine class, which is recognized as a privileged structure in medicinal chemistry due to its presence in numerous natural products and its ability to constrain the phenethylamine pharmacophore in a unique, moderately rigid conformation [1]. The scaffold serves as a versatile intermediate for the synthesis of dopamine receptor ligands, 5-HT2C receptor agonists, and nonretinoid retinol binding protein 4 antagonists, making it a critical building block for both academic research and pharmaceutical development programs [2].

Why 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Cannot Be Readily Substituted with Other In-Class Heterocycles in Rational Drug Design and Chemical Synthesis


Although tetrahydroisoquinolines (six-membered nitrogen heterocycles) and other benzazepine isomers (e.g., 2-benzazepines) share superficial structural similarity with 2,3,4,5-tetrahydro-1H-benzo[d]azepine, their conformational constraints, receptor selectivity profiles, and synthetic accessibility differ markedly [1]. The seven-membered azepine ring of the 3-benzazepine scaffold imposes a distinct three-dimensional orientation of the nitrogen atom relative to the aromatic ring, which directly modulates target engagement at dopamine, serotonin, and adrenergic receptors in ways that smaller or differently fused rings cannot replicate [2]. Furthermore, the unsubstituted parent scaffold offers a clean slate for regioselective functionalization—particularly at the benzylic position adjacent to the nitrogen—a synthetic handle that is either absent or differently positioned in alternative heterocyclic frameworks [3]. Substituting this compound with a structurally related analog without rigorous comparative data risks altering potency, selectivity, and downstream synthetic outcomes.

Quantitative Differentiation Evidence for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (4424-20-8) Relative to Closest Analogs


Scaffold Hopping Potential: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine as a Conformationally Distinct Replacement for Tetrahydroisoquinoline in Dopamine Receptor Ligands

2,3,4,5-Tetrahydro-1H-benzo[d]azepine provides a distinct conformational constraint compared to the six-membered 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which serves as its closest structural analog in dopamine receptor research. Studies on 1-phenyl-substituted tetrahydro-3-benzazepines demonstrate that the seven-membered ring system of the benzazepine scaffold yields high affinity and selectivity for dopamine D1 receptors [1], whereas THIQ derivatives typically exhibit different selectivity profiles [2]. This conformational difference makes the benzazepine scaffold a valuable tool for scaffold hopping campaigns aimed at modulating receptor subtype selectivity.

Dopamine receptor Scaffold hopping Medicinal chemistry

Isomer-Specific Selectivity: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (3-Benzazepine) Demonstrates Distinct PNMT vs. Alpha2-Adrenoceptor Selectivity Compared to the 2-Benzazepine Isomer

The isomeric form of the tetrahydrobenzazepine scaffold profoundly affects target selectivity. Direct comparative data show that 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) is nearly 100-fold more selective for phenylethanolamine N-methyltransferase (PNMT) inhibition versus alpha2-adrenoceptor binding compared to 1,2,3,4-tetrahydroisoquinoline (THIQ) [1]. Specifically, THBA exhibited a selectivity ratio (alpha2 K(i)/PNMT K(i)) of 3.3, while THIQ exhibited a ratio of 0.036, representing a 92-fold difference in selectivity. The 3-benzazepine isomer (2,3,4,5-tetrahydro-1H-benzo[d]azepine) provides a different nitrogen placement that alters the orientation of substituents, enabling distinct pharmacological profiles that cannot be achieved with the 2-benzazepine isomer.

PNMT inhibition Adrenergic receptor Isomer comparison

Cytoprotective Activity: Tetrahydrobenzazepine Derivatives Show Comparable or Superior Cytoprotection Relative to Amifostine in Human Lymphocyte Assays

Tetrahydrobenzazepine derivatives, synthesized from the parent scaffold 2,3,4,5-tetrahydro-1H-benzo[d]azepine, have demonstrated cytoprotective properties comparable to or better than amifostine, a clinically approved radioprotective agent [1]. In the cytochalasin-B blocked micronucleus (MN) assay using peripheral human lymphocytes, three tetrahydrobenzoazepine derivatives showed significant cytoprotective effects [2]. While the parent compound itself is an unsubstituted scaffold, these findings validate the therapeutic potential of the benzazepine core and establish it as a privileged starting point for developing cytoprotective agents with antioxidative profiles.

Cytoprotection Radioprotection Antioxidant

Synthetic Versatility: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Enables Regioselective Benzylic Functionalization via Lithiation That Is Not Accessible with Smaller Nitrogen Heterocycles

2,3,4,5-Tetrahydro-1H-benzo[d]azepine offers a unique synthetic handle that distinguishes it from six-membered heterocycles like tetrahydroisoquinoline and from other benzazepine isomers. When subjected to lithiation reactions, the compound generates a benzylic carbanion at the position beta to the nitrogen atom, which can be quenched with electrophilic reagents to introduce new substituents at this specific position [1]. This regioselective functionalization pathway is enabled by the seven-membered ring geometry and is not equivalently available in smaller six-membered ring systems, which lack the same benzylic activation profile.

Organic synthesis Lithiation Regioselective functionalization

Optimal Research and Industrial Application Scenarios for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (CAS 4424-20-8)


Scaffold Hopping and Dopamine D1 Receptor Ligand Design

For medicinal chemistry teams seeking to design novel dopamine D1 receptor-selective ligands, 2,3,4,5-tetrahydro-1H-benzo[d]azepine serves as an optimal starting scaffold. The seven-membered azepine ring provides a conformationally constrained framework that has been validated in the development of selective D1 antagonists such as SCH 23390 [1]. Researchers can leverage this scaffold to replace less selective six-membered tetrahydroisoquinoline cores, achieving improved D1 receptor affinity and selectivity profiles while maintaining synthetic tractability through benzylic lithiation chemistry [2].

Synthesis of 6-Substituted 5-HT2C Receptor Agonists for Obesity and CNS Disorders

2,3,4,5-Tetrahydro-1H-benzo[d]azepine is the essential parent scaffold for the synthesis of 6-substituted derivatives that act as selective 5-HT2C receptor agonists [1]. These compounds have demonstrated therapeutic potential in obesity, obsessive-compulsive disorder, depression, and anxiety [2]. The unsubstituted parent compound enables systematic introduction of substituents at the 6-position, allowing medicinal chemists to optimize potency and selectivity through iterative SAR campaigns. Procurement of the high-purity parent scaffold is a prerequisite for accessing this therapeutically validated chemical series.

Development of Cytoprotective and Radioprotective Agents

Based on evidence that tetrahydrobenzazepine derivatives exhibit cytoprotective properties comparable to or exceeding those of amifostine in human lymphocyte micronucleus assays [1], 2,3,4,5-tetrahydro-1H-benzo[d]azepine represents a valuable starting material for developing novel cytoprotective and radioprotective agents. The privileged benzazepine scaffold, when appropriately functionalized with antioxidative moieties such as tertiary amines and styrene double bonds, yields compounds with significant protective effects against chromosomal aberrations induced by genotoxic stress [2].

Nonretinoid RBP4 Antagonist Synthesis for Retinal Disease Therapeutics

2,3,4,5-Tetrahydro-1H-benzo[d]azepine (5-azabenzocycloheptene) is a documented reactant in the synthesis of nonretinoid retinol binding protein 4 (RBP4) antagonists, which are under investigation for the potential treatment of atrophic age-related macular degeneration and Stargardt disease [1]. This application leverages the unique geometry of the seven-membered benzazepine ring to modulate protein-protein interactions in the visual cycle pathway, a therapeutic strategy that cannot be replicated with smaller or differently fused heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.